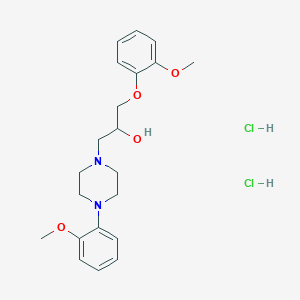
N-(4,4-difluorocyclohexyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,4-difluorocyclohexyl)-3-(phenylthio)propanamide, also known as DFP-10825, is a small molecule drug that has been developed for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. This compound has shown promising results in preclinical studies, and its potential therapeutic applications are currently being investigated.
科学的研究の応用
Nitrogen Heterocycles in Pharmaceuticals
Nitrogen heterocycles are critical structural components in pharmaceuticals. Analysis indicates that a significant percentage of small-molecule drugs approved by the U.S. FDA feature a nitrogen heterocycle, demonstrating their importance in drug development and therapeutic applications. The structural diversity and substitution patterns of these heterocycles play a key role in their pharmacological properties (Vitaku, Smith, & Njardarson, 2014).
Degradation Processes and Stability
Understanding the degradation processes of compounds is crucial for assessing their stability and potential environmental impact. For instance, the study on nitisinone (NTBC) explored its degradation products under various conditions, providing insights into the stability and risks associated with pharmaceutical compounds in the environment (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Pharmacodynamic and Pharmacokinetic Properties
The pharmacodynamic and pharmacokinetic properties of compounds are essential for their effective use as drugs. For example, propofol's properties as an intravenous anaesthetic highlight the importance of understanding these aspects for clinical applications (Langley & Heel, 1988).
Environmental Impact and Toxicity
The environmental impact and toxicity of chemical compounds, including their occurrence, synthesis, and detection methods, are critical for assessing their safety. Research on acrylamide, for instance, discusses its formation in processed foods and the importance of detecting its concentration due to its neurotoxic and carcinogenic nature (Pundir, Yadav, & Chhillar, 2019).
特性
IUPAC Name |
N-(4,4-difluorocyclohexyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NOS/c16-15(17)9-6-12(7-10-15)18-14(19)8-11-20-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVRVYHXCHRKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCSC2=CC=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2904739.png)
![5-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2904740.png)
![N-(4-methoxyphenyl)-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2904742.png)
![1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2904743.png)
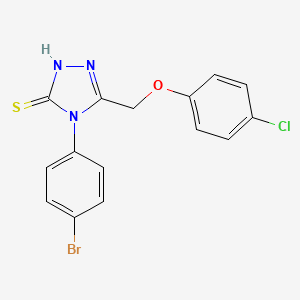
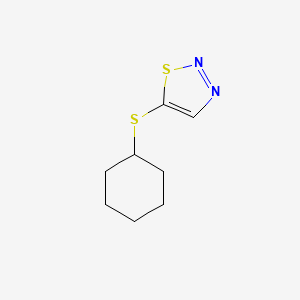
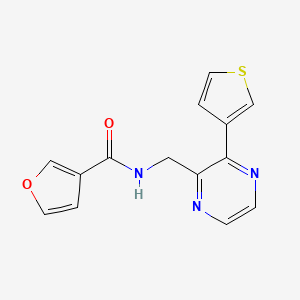


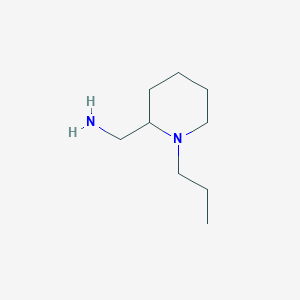
![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2904755.png)
